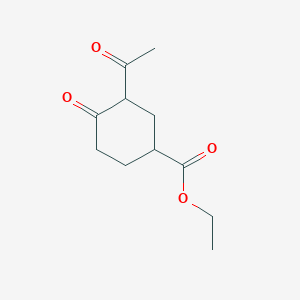

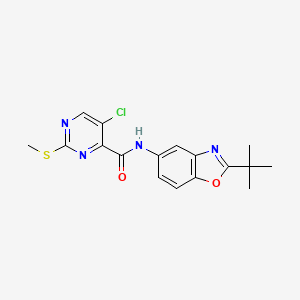

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-oxocyclohexanecarboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid .

Synthesis Analysis

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .Molecular Structure Analysis

The molecular formula of Ethyl 4-oxocyclohexanecarboxylate is C9H14O3 . Its average mass is 170.206 Da and its monoisotopic mass is 170.094299 Da .Chemical Reactions Analysis

Ethyl 4-oxocyclohexanecarboxylate is a cyclohexanone derivative used in the study of cyclohexanone monooxygenase and its mutants as catalysts . It is also employed in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .Physical And Chemical Properties Analysis

Ethyl 4-oxocyclohexanecarboxylate is a clear colorless to yellow liquid . It has a melting point of 221-226 °C, a boiling point of 150-152 °C/40 mmHg, and a density of 1.068 g/mL at 25 °C . Its refractive index is n20/D 1.461 . It is soluble in Chloroform and Methanol, but insoluble in water .科学的研究の応用

Organic Synthesis

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate serves as a valuable building block in organic synthesis. Its 1,3-dicarbonyl system allows for diverse reactions, leading to the formation of complex molecules. Researchers often utilize it as a precursor for heterocyclic compounds, such as indoles, pyrazoles, and pyrimidines .

Dopamine Agonists

This compound plays a role in the preparation of dopamine agonists. These molecules interact with dopamine receptors and can have therapeutic implications in conditions like Parkinson’s disease and restless legs syndrome. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate contributes to the synthesis of these important pharmaceutical agents .

Tetracyclic Diterpenes

Tetracyclic diterpenes are natural products with intriguing biological activities. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate participates in the construction of their carbon skeletons. These diterpenes may exhibit antitumor, antimicrobial, or anti-inflammatory properties, making them relevant in drug discovery and development .

Heterocyclic Chemistry

Due to its reactive centers and versatility, this compound serves as a promising synthon in heterocyclic chemistry. Researchers explore its reactions with various binucleophiles, leading to heterocycle formation. These heterocycles find applications in medicinal chemistry, materials science, and agrochemicals .

Scaffold for Novel Compounds

Researchers can modify the acetyl and ester groups of this compound to create novel derivatives. By introducing substituents, they can fine-tune its properties and explore new chemical space. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate serves as a scaffold for designing compounds with specific functions, such as enzyme inhibitors or ligands for receptors.

作用機序

Safety and Hazards

Ethyl 4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . Additionally, it is highly flammable, with its smoke being toxic . It is crucial to avoid breathing dust/fume/gas/mist/vapors/spray . If it comes into contact with the skin, it should be washed off with plenty of soap and water . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

特性

IUPAC Name |

ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZJORMCJNXQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)

![2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2588324.png)

![7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588325.png)

![6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2588332.png)

![7-Hydroxy-8-methyl-4-[[methyl-(phenylmethyl)amino]methyl]-1-benzopyran-2-one](/img/structure/B2588337.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2588338.png)